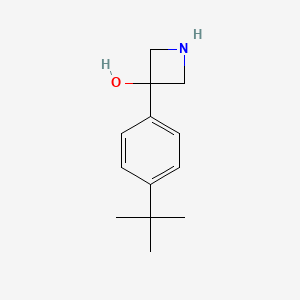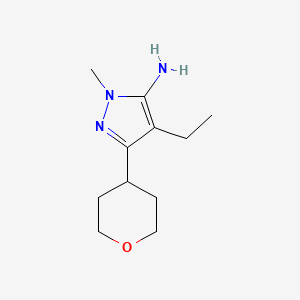
(2R)-5-methylhexan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-5-Methylhexan-2-ol is an organic compound belonging to the class of secondary alcohols. It is characterized by a hydroxyl group (-OH) attached to the second carbon of a hexane chain, with a methyl group (-CH3) on the fifth carbon. This compound is chiral, meaning it has a non-superimposable mirror image, and the (2R) configuration specifies the spatial arrangement of its atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-5-methylhexan-2-ol can be achieved through several methods:
Reduction of Ketones: One common method involves the reduction of 5-methylhexan-2-one using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperatures.
Grignard Reaction: Another approach is the Grignard reaction, where 5-methylhexylmagnesium bromide reacts with formaldehyde, followed by hydrolysis to yield this compound.
Industrial Production Methods: Industrial production often employs catalytic hydrogenation of the corresponding ketone using catalysts like palladium on carbon (Pd/C) under high pressure and temperature conditions. This method is efficient for large-scale production.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form 5-methylhexan-2-one. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to 5-methylhexane using strong reducing agents like hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3), forming 2-chloro-5-methylhexane or 2-bromo-5-methylhexane, respectively.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products:
Oxidation: 5-Methylhexan-2-one
Reduction: 5-Methylhexane
Substitution: 2-Chloro-5-methylhexane, 2-Bromo-5-methylhexane
Aplicaciones Científicas De Investigación
(2R)-5-Methylhexan-2-ol has various applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. Its enantiomeric purity is crucial for studying stereochemistry and chiral catalysis.
Biology: The compound serves as a model molecule for studying enzyme-catalyzed reactions involving secondary alcohols.
Medicine: Research explores its potential as an intermediate in the synthesis of pharmaceuticals, particularly those requiring chiral purity.
Industry: It is utilized in the production of fragrances and flavors due to its pleasant odor and stability.
Mecanismo De Acción
The mechanism of action of (2R)-5-methylhexan-2-ol depends on its interaction with specific molecular targets. In biological systems, it may act as a substrate for enzymes like alcohol dehydrogenases, which catalyze its oxidation to the corresponding ketone. The pathways involved include:
Enzymatic Oxidation: The hydroxyl group is oxidized to a carbonyl group, facilitated by cofactors like NAD+ or NADP+.
Signal Transduction: In some cases, the compound may influence cellular signaling pathways by interacting with membrane receptors or intracellular proteins.
Comparación Con Compuestos Similares
(2R)-5-Methylhexan-2-ol can be compared with other similar secondary alcohols:
(2S)-5-Methylhexan-2-ol: The enantiomer of this compound, differing only in the spatial arrangement of atoms.
2-Hexanol: A secondary alcohol with a hydroxyl group on the second carbon but without the methyl group on the fifth carbon.
2-Methyl-2-hexanol: A secondary alcohol with a methyl group on the second carbon, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific chiral configuration and the presence of the methyl group, which influences its reactivity and applications in stereoselective synthesis.
Propiedades
Fórmula molecular |
C7H16O |
|---|---|
Peso molecular |
116.20 g/mol |
Nombre IUPAC |
(2R)-5-methylhexan-2-ol |
InChI |
InChI=1S/C7H16O/c1-6(2)4-5-7(3)8/h6-8H,4-5H2,1-3H3/t7-/m1/s1 |
Clave InChI |
ZDVJGWXFXGJSIU-SSDOTTSWSA-N |
SMILES isomérico |
C[C@H](CCC(C)C)O |
SMILES canónico |
CC(C)CCC(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




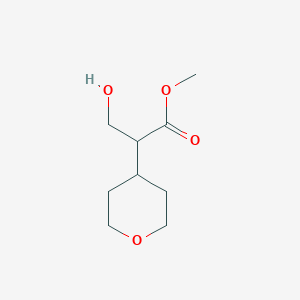
![1-[1-(2,6-Dichlorophenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B13619456.png)
![N-{2-[4-(2,4-difluorophenoxy)piperidin-1-yl]-5-methanesulfonylphenyl}-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B13619462.png)
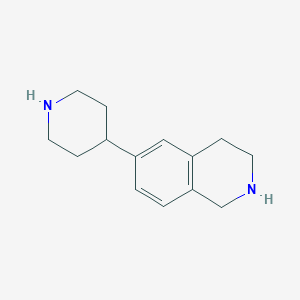
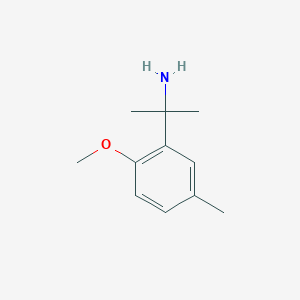
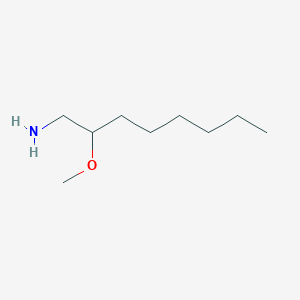


![2',4',6'-Trimethyl-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B13619484.png)
![5'h-4-Azaspiro[bicyclo[2.2.2]octane-2,4'-oxazol]-2'-amine](/img/structure/B13619485.png)
